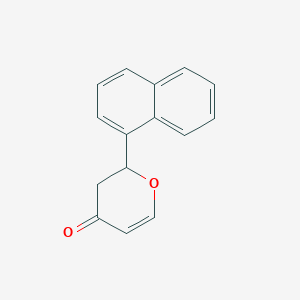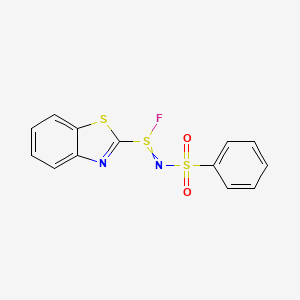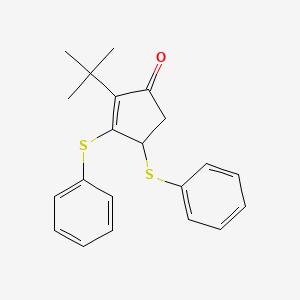
2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)- is a complex organic compound with a unique structure that includes a cyclopentenone ring substituted with tert-butyl and phenylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopentenone Ring: This can be achieved through the cyclization of a suitable precursor, such as a diene or an enone.
Introduction of the tert-Butyl Group: This step involves the alkylation of the cyclopentenone ring using tert-butyl halides under basic conditions.
Addition of Phenylthio Groups: The phenylthio groups can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the cyclopentenone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio groups can interact with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The cyclopentenone ring can also participate in Michael addition reactions, forming covalent bonds with nucleophilic sites in biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-: A simpler analog without the phenylthio groups.
2-Cyclopenten-1-one, 3,4-bis(phenylthio)-: Lacks the tert-butyl group.
2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-4-phenylthio-: Contains only one phenylthio group.
Uniqueness
The presence of both tert-butyl and phenylthio groups in 2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-3,4-bis(phenylthio)- imparts unique chemical properties, such as increased steric hindrance and electronic effects, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
647010-52-4 |
|---|---|
Molecular Formula |
C21H22OS2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-tert-butyl-3,4-bis(phenylsulfanyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H22OS2/c1-21(2,3)19-17(22)14-18(23-15-10-6-4-7-11-15)20(19)24-16-12-8-5-9-13-16/h4-13,18H,14H2,1-3H3 |
InChI Key |
RKBUMJLDTYZIEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(CC1=O)SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)](/img/structure/B12603754.png)
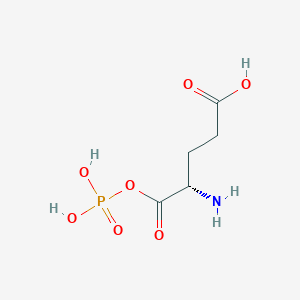
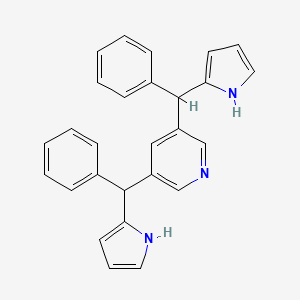
![1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12603765.png)


![(10Z)-3,8,19-triazatetracyclo[10.7.0.02,7.013,18]nonadeca-1(12),2(7),3,5,8,10,13,15,17-nonaene](/img/structure/B12603787.png)
![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)
propanedinitrile](/img/structure/B12603821.png)
